molecular formula C7H14FNO B7974866 2-Fluoro-2-(oxan-4-yl)ethan-1-amine

2-Fluoro-2-(oxan-4-yl)ethan-1-amine

Cat. No.: B7974866
M. Wt: 147.19 g/mol
InChI Key: BILLBUPDIYENBH-UHFFFAOYSA-N
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Description

2-Fluoro-2-(oxan-4-yl)ethan-1-amine is an organic compound with the molecular formula C7H14FNO It features a fluorine atom, an oxane ring, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(oxan-4-yl)ethan-1-amine typically involves the reaction of oxane derivatives with fluorinated ethanamine precursors. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the oxane ring. The reaction conditions often include the use of polar aprotic solvents and a base to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(oxan-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Fluoro-2-(oxan-4-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(oxan-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various biological molecules, influencing their activity. The oxane ring provides structural stability, while the ethanamine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethan-1-amine: Similar in structure but with a phenyl ring instead of an oxane ring.

    2,2-Difluoro-2-(oxan-4-yl)ethan-1-amine: Contains an additional fluorine atom, leading to different chemical properties.

Uniqueness

2-Fluoro-2-(oxan-4-yl)ethan-1-amine is unique due to its combination of a fluorine atom, oxane ring, and ethanamine group. This combination provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-2-(oxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-7(5-9)6-1-3-10-4-2-6/h6-7H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILLBUPDIYENBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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